Glycinamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Protein-Protein Interaction Studies

Glycinamide serves as a valuable tool for studying protein-protein interactions (PPIs). Its small size and ability to mimic the peptide bond structure of proteins allow it to competitively bind to protein-protein interaction sites. Researchers can utilize glycinamide to disrupt specific PPIs, helping to elucidate protein function and identify potential therapeutic targets in diseases where protein interactions play a crucial role [].

For instance, studies have employed glycinamide to investigate the interaction between proteins involved in neurodegenerative diseases like Alzheimer's and Parkinson's []. By disrupting these interactions, researchers gain insights into the disease mechanisms and pave the way for the development of drugs that target these interactions.

Organic Synthesis and Solvent Applications

Glycinamide's chemical properties make it a useful reagent in organic synthesis. Its amide functionality allows it to participate in various reactions, such as peptide bond formation and acylation reactions. Additionally, its hygroscopic nature (readily absorbs moisture) makes it a suitable drying agent for solvents, particularly for removing water from organic solutions.

In organic synthesis, glycinamide can act as a glycine protecting group. This means it can be attached to the amino group of glycine during a synthesis to prevent unwanted side reactions, and then later removed under specific conditions to reveal the free amino group for further reactions.

Pharmaceutical Research and Development

Glycinamide itself is not a widely used drug; however, it holds promise as a building block for the design and synthesis of novel pharmaceuticals. Its biocompatible nature and ability to form various derivatives make it an attractive starting material for drug discovery efforts. Researchers can modify the structure of glycinamide to create new compounds with potential therapeutic properties [].

For example, some studies have explored glycinamide derivatives as potential anti-cancer agents due to their ability to inhibit the growth of cancer cells []. Further research is ongoing to evaluate the efficacy and safety of these derivatives as potential cancer treatments.

Glycinamide is an organic compound with the molecular formula and is classified as the amide derivative of glycine, the simplest amino acid. It appears as a white, water-soluble solid and has a molecular weight of approximately 74.08 g/mol. Glycinamide is notable for its role in biochemical processes, particularly in the synthesis of glycineamide ribonucleotide, which is a crucial intermediate in de novo purine biosynthesis .

Glycinamide exhibits several biological activities. It acts as a ligand for transition metals and plays a role in metabolic pathways involving purine biosynthesis. Specifically, glycinamide ribonucleotide transformylase catalyzes the conversion of glycinamide into glycineamide ribonucleotide, highlighting its importance in nucleotide synthesis . Furthermore, glycinamide hydrochloride, a salt form of glycinamide, serves as a buffering agent in cell culture applications due to its pKa near physiological pH .

Glycinamide has various applications across different fields:

- Biochemistry: It serves as an intermediate in the biosynthesis of purines, essential for nucleic acid formation.

- Pharmaceuticals: Glycinamide and its derivatives are explored for their potential therapeutic effects and are studied for their interactions with biological systems .

- Buffering Agents: Glycinamide hydrochloride is utilized as a buffer in biological research due to its stability and solubility characteristics .

Research indicates that glycinamide interacts with various biological targets and enzymes involved in metabolic pathways. For instance, it is involved in reactions catalyzed by glycinamide ribonucleotide transformylase during purine synthesis. Additionally, studies on its pharmacokinetics reveal that it has favorable absorption characteristics and low toxicity profiles . Interaction studies also assess its potential effects on various cytochrome P450 enzymes and transport proteins, indicating its complex role within biological systems .

Glycinamide shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound | Molecular Formula | Key Features |

|---|---|---|

| Glycine | C₂H₅NO₂ | Simplest amino acid; precursor to glycinamide. |

| Urea | CH₄N₂O | Related to amides; important nitrogen source in biology. |

| Sarcosine | C₂H₇NO₂ | Methylated derivative of glycine; involved in metabolism. |

| Aminomethylamine | C₂H₈N₂ | Similar structure; used in organic synthesis reactions. |

Glycinamide's uniqueness lies in its specific role as an intermediate in purine biosynthesis and its buffering capabilities when formulated as glycinamide hydrochloride. Unlike sarcosine or urea, which have broader applications or roles, glycinamide's function is more specialized within biochemical pathways.

IUPAC Naming and Synonyms

Glycinamide is formally named 2-aminoacetamide, reflecting its amide functional group attached to a two-carbon chain with an amino group at position 1. Common synonyms include:

- Glycine amide

- Aminoacetamide

- α-aminoacetamide

- 2-Aminoethanimidic acid

Its hydrochloride salt, glycinamide hydrochloride ($$ \text{C}2\text{H}7\text{ClN}_2\text{O} $$), is widely recognized for its buffering properties.

Molecular Structure and Classification

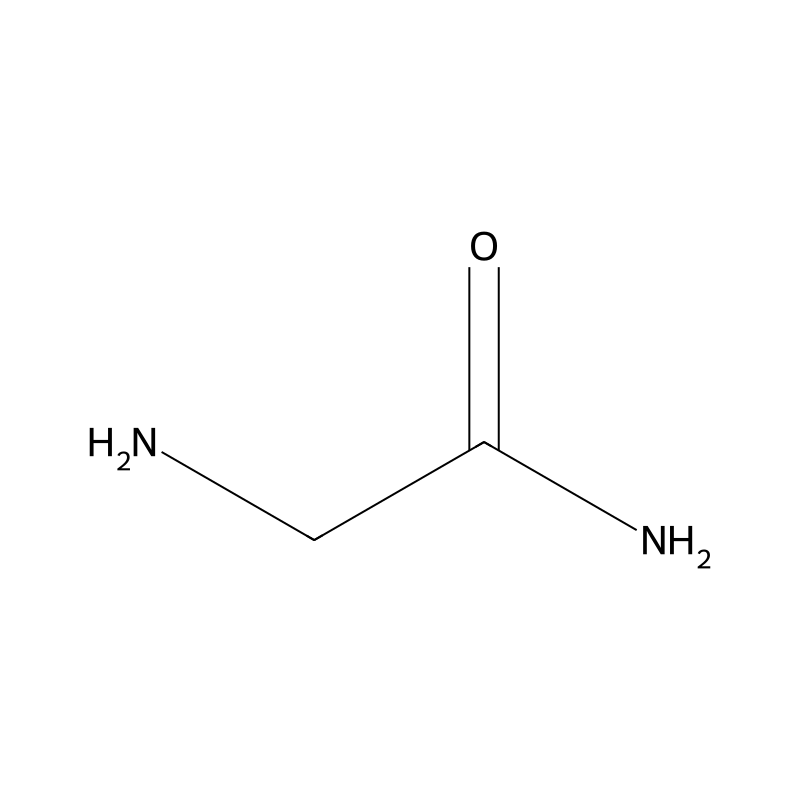

Glycinamide belongs to the class of carboximidic acids, characterized by the functional group $$ \text{R-C(=N)-OH} $$. Its molecular structure includes:

- Primary amine group ($$ \text{-NH}_2 $$): Participates in hydrogen bonding and coordination chemistry.

- Amide group ($$ \text{C(O)NH}_2 $$): Enhances stability through resonance and acts as a ligand for transition metals.

Key identifiers include:

| Parameter | Value |

|---|---|

| CAS Number | 598-41-4 |

| Molecular Weight | 74.08 g/mol |

| Melting Point | 65–67°C |

| pKa (20°C) | 8.20 (hydrochloride salt) |

Molecular Structure and Formula

Glycinamide is an organic compound with the molecular formula C₂H₆N₂O and represents the amide derivative of the amino acid glycine [1] [2]. The compound has a molecular weight of 74.08 grams per mole and is registered under the Chemical Abstracts Service number 598-41-4 [2] [3]. The International Union of Pure and Applied Chemistry name for this compound is 2-aminoacetamide, though it is commonly referred to by several synonyms including glycinamide, aminoacetamide, and glycine amide [1] [3].

The molecular structure of glycinamide consists of a central carbon atom bonded to both an amino group (-NH₂) and an amide functional group (-CONH₂) [1]. This structural arrangement positions glycinamide as a bifunctional molecule containing both basic amino and neutral amide functionalities within a simple two-carbon framework [2]. The compound exhibits a water-soluble, white crystalline solid appearance at room temperature, with needle-like crystal morphology [4] [5].

| Property | Value |

|---|---|

| Molecular Formula | C₂H₆N₂O |

| Molecular Weight (g/mol) | 74.08 |

| CAS Registry Number | 598-41-4 |

| IUPAC Name | 2-Aminoacetamide |

| Common Names | Glycinamide, Aminoacetamide, Glycine amide |

| Melting Point (°C) | 65-67 |

| Boiling Point (°C, predicted) | 281.3 ± 23.0 |

| Density (g/cm³, predicted) | 1.122 ± 0.06 |

| Water Solubility | Highly soluble (>1100 g/L) |

| Appearance | White crystalline solid |

| Crystal System | Needle-like crystals |

| pKa (20°C) | 7.95 (+1) |

| InChI Key | BEBCJVAWIBVWNZ-UHFFFAOYSA-N |

The physical properties of glycinamide demonstrate its highly polar nature, as evidenced by its exceptional water solubility exceeding 1100 grams per liter [4] [6]. The compound exhibits a melting point range of 65-67°C and a predicted boiling point of 281.3 ± 23.0°C [7] [8]. The predicted density of 1.122 ± 0.06 g/cm³ indicates a relatively compact molecular packing in the solid state [7] [8].

Stereochemistry and Conformational Analysis

Glycinamide exhibits complex conformational behavior despite its relatively simple molecular structure [9] [10]. Computational studies using density functional theory at the B3LYP/6-311++G** level have identified multiple stable conformational forms of the molecule [10] [11]. The conformational landscape is characterized by four distinct low-energy conformers, designated as conformers I through IV, each exhibiting unique geometric arrangements and relative stabilities [12].

The global minimum conformer (conformer I) is stabilized by an intramolecular hydrogen bond between the amino group and the carbonyl oxygen of the amide functionality [10] [11]. This conformer exhibits rotational constants of A = 9641 MHz, B = 3976 MHz, and C = 2925 MHz, as determined through high-resolution rotational spectroscopy [12]. The dipole moment components for this conformer are μₐ = 3.8 D, μᵦ = 1.5 D, and μᶜ = 0.0 D [12].

| Conformer | A (MHz) | B (MHz) | C (MHz) | μₐ (D) | μᵦ (D) | μᶜ (D) | Relative Energy (kJ/mol) |

|---|---|---|---|---|---|---|---|

| I (Global minimum) | 9641 | 3976 | 2925 | 3.8 | 1.5 | 0.0 | 0.0 |

| II | 10066 | 3835 | 2867 | 1.9 | 2.8 | 0.0 | 5.7 |

| III | 9952 | 3939 | 2944 | 1.0 | 3.5 | 1.0 | 7.4 |

| IV | 9515 | 3894 | 2855 | 2.3 | 3.5 | 0.0 | 5.9 |

The conformational analysis reveals that the equilibrium population at room temperature is dominated by conformers I and II, accounting for approximately 75.02% and 23.28% of the total population, respectively [11]. The conformational preferences are governed by the balance between intramolecular hydrogen bonding interactions and steric effects associated with the orientation of the amino and amide groups [10].

Microwave spectroscopic investigations have revealed the presence of tunneling effects between symmetry-equivalent conformational states [13] [14]. The molecule exhibits a low-energy barrier of approximately 100 cm⁻¹ between mirror-image forms, resulting in observable splitting of vibrational states [13] [14]. This tunneling motion involves a concerted combination of torsional and inversional motions about the molecular framework [14].

Functional Group Reactivity

The reactivity profile of glycinamide is determined by the presence of two distinct functional groups: the primary amino group and the primary amide group [15] . The amino functionality exhibits typical nucleophilic behavior, readily participating in acylation reactions and nucleophilic substitution processes [15]. The primary amide group demonstrates moderate reactivity toward hydrolysis and metal coordination reactions .

The amino group of glycinamide functions as an effective nucleophile in various synthetic transformations [15]. Acylation reactions with acid chlorides or anhydrides proceed readily under basic conditions to form N-acyl derivatives [15]. The compound also serves as a ligand for transition metals, coordinating through the amino nitrogen to form stable metal complexes [1] .

| Functional Group | Reaction Type | Reactivity | Key Products |

|---|---|---|---|

| Primary amine (-NH₂) | Nucleophilic substitution, Acylation | High | N-acyl derivatives, Imines |

| Primary amide (-CONH₂) | Hydrolysis, Metal coordination | Moderate | Glycine + NH₃, Metal complexes |

| α-Carbon (CH₂) | Hydrogen abstraction, Oxidation | Moderate | Radicals, Oxidized products |

| Carbonyl (C=O) | Nucleophilic addition, Coordination | Moderate | Hydrates, Metal complexes |

The amide functionality of glycinamide undergoes hydrolysis under acidic or basic conditions, yielding glycine and ammonia as primary products [5]. This reaction pathway represents a significant degradation route for the compound under aqueous conditions at elevated temperatures [5]. The carbonyl oxygen of the amide group also serves as a coordination site for metal ions, forming chelate complexes when coordinated simultaneously with the amino nitrogen [1].

The α-carbon position adjacent to both functional groups exhibits moderate reactivity toward hydrogen abstraction reactions [17]. Free radical processes can generate α-amino acid radical intermediates, which serve as precursors for further chemical transformations [17]. Oxidative conditions can lead to the formation of glyoxal derivatives and other oxidized products [18].

Hydrogen Bonding Capabilities

Glycinamide exhibits extensive hydrogen bonding capabilities owing to the presence of multiple hydrogen bond donor and acceptor sites [19] [20]. The amino group provides two hydrogen bond donors, while the amide group contributes both donor and acceptor functionalities through the nitrogen and oxygen atoms, respectively [19] [21].

Intramolecular hydrogen bonding plays a crucial role in stabilizing the preferred conformational states of glycinamide [9] [10]. The global minimum conformer is stabilized by a moderate-strength intramolecular hydrogen bond between one of the amino hydrogens and the carbonyl oxygen, with a typical distance range of 2.8-3.2 Å [9] [10]. This interaction contributes significantly to the conformational preference and overall molecular stability [10].

| Interaction Type | Distance Range (Å) | Bond Strength | Occurrence |

|---|---|---|---|

| Intramolecular N-H···O=C | 2.8-3.2 | Moderate | Stabilizes conformer I |

| Intermolecular N-H···O (amide) | 2.9-3.1 | Strong | Crystal packing |

| Intermolecular N-H···N (amine) | 3.0-3.3 | Moderate | Solution clusters |

| C-H···O weak interaction | 3.2-3.8 | Weak | Secondary interactions |

Intermolecular hydrogen bonding governs the solid-state packing arrangements and solution-phase association behavior of glycinamide [20] [22]. In crystalline form, the molecules form extended hydrogen-bonded networks through amino-to-carbonyl and amino-to-amino interactions [19]. These intermolecular associations contribute to the high melting point and substantial water solubility of the compound [19].

Solution-phase studies have demonstrated the formation of transient hydrogen-bonded clusters in aqueous environments [20]. Molecular dynamics simulations reveal that glycinamide molecules form small, short-lived aggregates through single N-H···O=C hydrogen bonds, with typical lifetimes on the order of several picoseconds [20]. The hydrogen bonding interactions with water molecules significantly influence the conformational preferences in solution compared to the gas phase [9] [10].

Tautomeric Forms

Glycinamide exhibits tautomeric equilibrium between its amino form and the corresponding imino form, known as glycinamidic acid [23] [24]. This tautomerization process involves the migration of a proton from the amino nitrogen to the carbonyl oxygen, resulting in the formation of an enol-like structure [23] [24].

Theoretical investigations using density functional theory methods have characterized the energetics and mechanism of the tautomerization process [23] [24]. The amino form of glycinamide represents the thermodynamically favored tautomer, with the imino form lying approximately 15.2 kJ/mol higher in energy [23]. The substantial energy difference ensures that the amino form predominates under normal conditions, with the imino tautomer representing less than 0.1% of the equilibrium population [23].

| Tautomer | Relative Energy (kJ/mol) | Stability | Population (%) |

|---|---|---|---|

| Glycinamide (amino form) | 0.0 | Most stable | >99.9 |

| Glycinamidic acid (imino form) | +15.2 | Unstable | <0.1 |

| Transition state | +45.6 | High energy barrier | N/A |

| Water-assisted pathway | +32.1 | Lower barrier with water | N/A |

The direct tautomerization pathway involves a high-energy transition state with an activation barrier of approximately 45.6 kJ/mol [23] [24]. This substantial barrier effectively prevents spontaneous tautomerization under ambient conditions [23]. The transition state geometry is characterized by a nearly planar arrangement of the heavy atoms with significant elongation of the N-H and C-O bonds [23].

Glycinamide to Glycinamidic Acid Conversion

The conversion of glycinamide to glycinamidic acid can be facilitated through water-mediated proton transfer mechanisms [23] [24]. Computational studies have demonstrated that the participation of water molecules significantly reduces the activation barrier for tautomerization to approximately 32.1 kJ/mol [23] [24].

The water-assisted mechanism proceeds through a concerted proton transfer process involving a bridging water molecule [23] [24]. In this pathway, a water molecule simultaneously accepts a proton from the amino nitrogen and donates a proton to the carbonyl oxygen, facilitating the structural rearrangement with reduced energetic cost [23] [24]. The water molecule acts as a proton relay, effectively lowering the transition state energy compared to the direct intramolecular process [23].

Multiple water molecules can further stabilize the tautomerization process through the formation of hydrogen-bonded networks [23] [24]. Studies examining the effect of explicit water solvation have shown that increasing numbers of water molecules provide additional stabilization to both the reactant and product states, while maintaining the overall thermodynamic preference for the amino form [23] [24].

The kinetics of the tautomerization process are influenced by solvent polarity and hydrogen bonding capacity [24]. In polar protic solvents, the enhanced stabilization of the transition state through hydrogen bonding interactions results in accelerated conversion rates compared to nonpolar environments [24]. However, the equilibrium position remains strongly favored toward the amino tautomer regardless of solvent conditions [24].

Glycinamide hydrochloride demonstrates exceptional water solubility, with a solubility of 1100 g/L in water at ambient conditions [4] [7] [5]. At 0°C, the compound maintains remarkable solubility with a concentration reaching 6.4 M [1] [8]. This high water solubility is attributed to the ionic nature of the hydrochloride salt and the presence of multiple hydrogen bonding sites including the protonated amino group and the amide functionality.

The solubility characteristics are markedly different from the free base form of glycinamide. While the hydrochloride salt readily dissolves in water, the neutral glycinamide shows more moderate solubility behavior. The compound is described as soluble in water, ethanol, and methanol, moderately soluble in acetone, chloroform, and ethyl acetate, but only slightly soluble in ether and benzene [2] [9]. This solubility pattern reflects the polar nature of the molecule and its ability to form hydrogen bonds with protic solvents.

| Parameter | Value | Notes |

|---|---|---|

| Water Solubility (Glycinamide HCl) | 1100 g/L | At ambient temperature |

| Water Solubility at 0°C (Glycinamide HCl) | 6.4 M | Exceptional cold-water solubility |

| Solvent Compatibility | Water > Alcohols > Acetone > Ethers | Decreasing order of solubility |

Acid-Base Properties

pKa Values and pH Dependence

Glycinamide hydrochloride exhibits well-characterized acid-base properties with a pKa value of 8.20 at 20°C [1] [7] [8] [5]. This pKa value corresponds to the deprotonation of the protonated amino group (NH₃⁺) to form the neutral amine (NH₂). For the free base glycinamide, the pKa value is reported as 7.95 at 25°C [10] [11], representing the pK₁ value for the amino group ionization.

The compound demonstrates strong basic character and can absorb carbon dioxide from air [2] [9]. This basic behavior makes glycinamide hydrochloride particularly valuable as a biological buffer, as it operates effectively within the physiological pH range. The compound is classified as one of Good's buffers, specifically designed for maintaining stable pH conditions in cell culture work [1] [4] [8].

The pH-dependent behavior of glycinamide shows that the compound remains stable within the physiological pH range of 7-9 [1] [4]. At pH values below the pKa, the compound exists predominantly in its protonated form (NH₃⁺), while at higher pH values, the neutral amine form becomes more prevalent.

Temperature Effects on Dissociation Constants

The temperature dependence of glycinamide's acid-base properties is characterized by a negative temperature coefficient (ΔpKa/°C) of -0.029 [1] [8]. This negative value indicates that the pKa decreases as temperature increases, which is typical behavior for amino compounds where the ionization process becomes more favorable at elevated temperatures.

Comparative studies with related amino acid systems demonstrate that glycinamide follows similar temperature-dependent patterns observed in other amino acid derivatives [11]. The temperature coefficient places glycinamide within the expected range for amino acid amides, where typical ΔpKa/°C values range from -0.02 to -0.04.

| Parameter | Value | Temperature | Significance |

|---|---|---|---|

| pKa (Glycinamide HCl) | 8.20 | 20°C | Optimal for physiological buffering |

| pKa (Glycinamide free base) | 7.95 | 25°C | Reference value for amino group |

| Temperature Coefficient | -0.029 | Per °C | Decreasing pKa with temperature |

Thermal Stability and Phase Transitions

Glycinamide exhibits distinct thermal behavior depending on its form. The free base glycinamide has a melting point of 65-67°C and appears as needle-like crystals [1] [2] [10]. The compound has a predicted boiling point of 281.3±23.0°C and a predicted density of 1.122±0.06 g/cm³ [2] [10].

Glycinamide hydrochloride demonstrates significantly different thermal properties, with decomposition occurring at 202-205°C rather than true melting [4] [12] [5] [13]. This decomposition temperature represents the point at which the compound undergoes thermal breakdown rather than a simple phase transition from solid to liquid.

Thermal decomposition studies indicate that glycinamide follows patterns similar to other amino acids, producing mainly water (H₂O), ammonia (NH₃), and solid residue during decomposition [14] [15]. The process is endothermic, requiring significant energy input for decomposition to occur. Unlike many organic compounds, amino acid derivatives including glycinamide do not exist in a stable liquid phase and decompose rather than melt at elevated temperatures.

For optimal stability, glycinamide should be stored under controlled conditions: below -20°C, in a dark environment, under inert atmosphere conditions [2] [10]. The compound is hygroscopic, particularly the hydrochloride salt, requiring protection from moisture [4] [5].

| Property | Glycinamide | Glycinamide HCl |

|---|---|---|

| Melting Point | 65-67°C | Decomposes at 202-205°C |

| Appearance | White solid, needle crystals | White to beige crystalline powder |

| Thermal Behavior | Normal melting | Thermal decomposition |

| Storage Requirements | -20°C, dark, inert atmosphere | Hygroscopic, avoid moisture |

Spectroscopic Characteristics

UV-Visible Absorption Properties

Glycinamide hydrochloride exhibits characteristic UV-visible absorption properties with a maximum absorption (λmax) at 260 nm when measured in aqueous solution [7] [5]. At this wavelength, a 0.5 M solution shows an absorbance maximum (Amax) of 0.1, indicating relatively weak absorption in the UV region.

The UV-visible spectrum of glycinamide shows absorption that starts high at 200 nm but quickly decreases and reaches a minimum around 240 nm [16] [17]. This pattern is typical of simple amino acid derivatives that lack extended conjugated systems or aromatic chromophores. The low absorption above 240 nm makes glycinamide suitable for analytical applications where UV detection is employed, as it does not interfere significantly with measurements in the visible region.

The absorption characteristics are similar to other glycine derivatives and simple amino acid amides [16] [17]. The compound shows negligible absorption in the visible region, appearing as a colorless to white solid in its pure form.

Infrared Spectral Features

Infrared spectroscopy of glycinamide reveals characteristic absorption bands that confirm its structural features. The spectrum shows distinct peaks corresponding to the various functional groups present in the molecule [18] [19] [20].

The NH₃⁺ stretching vibrations appear in the 3300-3200 cm⁻¹ region, characteristic of protonated amine groups in the hydrochloride salt form [18] [19] [20]. The carbonyl (C=O) stretching of the primary amide group is observed in the 1650-1600 cm⁻¹ range, typical for amide carbonyls. N-H deformation vibrations of the NH₃⁺ group appear in the 1400-1300 cm⁻¹ region.

These infrared spectral features are consistent with the expected structure of glycinamide and provide reliable identification markers for the compound. The spectral data support the presence of both the protonated amino group and the primary amide functionality that define glycinamide's chemical structure.

Nuclear Magnetic Resonance Profiles

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about glycinamide. In ¹H NMR spectroscopy, the CH₂ protons appear as a singlet at approximately 3.9 ppm when measured in D₂O [21] [22] [23]. This chemical shift and multiplicity pattern result from the adjacent NH₃⁺ group, which undergoes rapid exchange in protic solvents.

The NH protons are typically exchangeable with D₂O solvent and may not be observable in deuterated solvents due to rapid exchange processes [24] [22]. This exchange behavior is characteristic of amino acid derivatives and provides insight into the hydrogen bonding capabilities of the molecule.

¹³C NMR spectroscopy shows characteristic chemical shifts with the carbonyl carbon appearing around 174 ppm and the methylene carbon (CH₂) appearing around 42 ppm [25] [26]. These values are typical for amino acid amide patterns and confirm the expected carbon framework of glycinamide.

¹⁵N NMR studies have been conducted to investigate the nitrogen environments in glycinamide, particularly useful for pH and conformational studies [24] [27]. The NH₃⁺ nitrogen appears in the typical amino range and shows pH-dependent chemical shift changes that provide information about the ionization state of the molecule.

| NMR Technique | Chemical Shift/Range | Multiplicity/Notes |

|---|---|---|

| ¹H NMR (CH₂) | ~3.9 ppm (D₂O) | Singlet, adjacent to NH₃⁺ |

| ¹H NMR (NH) | Exchangeable | Rapid exchange in protic solvents |

| ¹³C NMR (C=O) | ~174 ppm | Amide carbonyl carbon |

| ¹³C NMR (CH₂) | ~42 ppm | Methylene carbon |

| ¹⁵N NMR | Amino range | pH-dependent, conformational studies |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Sequence

Related CAS

598-41-4 (Parent)

Other CAS

598-41-4